Boc-D-Glu(OMe)-OH.DCHA

Description

BenchChem offers high-quality Boc-D-Glu(OMe)-OH.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Glu(OMe)-OH.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKIKGXLIBFAS-HMZWWLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-D-Glu(OMe)-OH·DCHA: Properties, Applications, and Protocols

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-glutamic acid γ-methyl ester dicyclohexylammonium salt (Boc-D-Glu(OMe)-OH·DCHA). As a critical chiral building block in modern synthetic chemistry, this reagent's utility is predicated on its unique trifecta of protecting groups: the acid-labile Boc group for α-amine protection, the stable methyl ester for side-chain carboxyl protection, and the dicyclohexylammonium (DCHA) salt for enhanced stability and handling. We will dissect its molecular profile, outline core protocols for its use in peptide synthesis, and detail the causality behind its strategic application in the development of complex peptides and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction to Protected Amino Acids in Synthesis

The Imperative of Protecting Groups in Peptide Chemistry

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of forming amide (peptide) bonds between amino acid monomers.[1] This process would be chaotic without the strategic use of protecting groups. Unprotected amino acids possess at least two reactive functional groups—an amine and a carboxylic acid—as well as a potentially reactive side chain. To ensure the formation of a single, desired peptide sequence, all reactive sites, except for the one intended for coupling, must be temporarily masked. The N-α-tert-butoxycarbonyl (Boc) group, introduced by Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS), is a cornerstone of this strategy.[2] Its key advantage lies in its stability to a range of reaction conditions while being readily removable under moderately acidic conditions that leave other protecting groups, like side-chain esters, intact.[2]

Boc-D-Glu(OMe)-OH·DCHA: A Strategically Designed Building Block

Boc-D-Glu(OMe)-OH·DCHA is a specialized derivative of D-glutamic acid designed for precise incorporation into peptide chains. The "D" configuration is crucial for synthesizing non-natural peptides, peptidomimetics, or peptide fragments intended to have increased stability against enzymatic degradation. The molecule's design addresses three key requirements for a successful synthesis:

-

α-Amine Protection: The Boc group prevents unwanted polymerization and directs bond formation to the C-terminus.

-

Side-Chain Protection: The γ-methyl ester (OMe) blocks the side-chain carboxyl group, preventing it from interfering with the main peptide bond formation.

-

Enhanced Handling and Stability: The formation of a dicyclohexylammonium (DCHA) salt with the free α-carboxylic acid improves the compound's crystallinity, stability, and handling properties, transforming what might be an oil into a weighable, stable solid.[3]

Molecular Profile and Physicochemical Properties

Chemical Structure and Stereochemistry

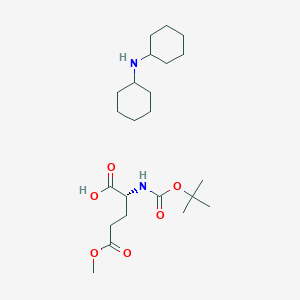

The structure of Boc-D-Glu(OMe)-OH·DCHA consists of the N-Boc-D-glutamic acid-γ-methyl ester anion and the dicyclohexylammonium cation, associated via an ionic bond.

Caption: Ionic association between the Boc-D-Glu(OMe)-OH anion and the DCHA cation.

Physicochemical Data Summary

The key quantitative data for Boc-D-Glu(OMe)-OH·DCHA are summarized below for quick reference.

| Property | Value | Source(s) |

| Synonym | N-α-Boc-D-glutamic acid 5-methyl ester dicyclohexylamine salt | [4] |

| CAS Number | 76379-02-7 | [4] |

| Molecular Formula | C₂₃H₄₂N₂O₆ (or C₁₁H₁₉NO₆·C₁₂H₂₃N) | [5][6] |

| Molecular Weight | 442.6 g/mol | [4][5] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥98% (HPLC) | [8] |

| Solubility | Soluble in organic solvents like dichloromethane and methanol | [7] |

The Functional Roles of Each Moiety

-

Boc Group (tert-Butoxycarbonyl): This is an acid-labile protecting group. Its steric bulk prevents the α-amine from acting as a nucleophile. It is stable to the basic conditions often used for Fmoc-deprotection but is cleanly removed with moderate acids like trifluoroacetic acid (TFA).[2]

-

OMe Group (Methyl Ester): This group protects the side-chain (γ) carboxylic acid. It is stable to the acidic conditions used for Boc deprotection and requires harsher conditions (e.g., saponification with NaOH) for removal, ensuring orthogonality in the deprotection strategy.

-

DCHA Salt (Dicyclohexylammonium): Many N-protected amino acids are oils or amorphous solids that are difficult to purify and handle.[3] By forming a salt with the bulky, basic amine dicyclohexylamine (DCHA), the free α-carboxylic acid is converted into a stable, crystalline solid.[3][9] This greatly simplifies purification by crystallization, improves shelf-life, and allows for accurate weighing.[3]

Synthesis and Quality Control Framework

General Synthetic Pathway

The synthesis of Boc-D-Glu(OMe)-OH·DCHA is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield.

Caption: General synthetic workflow for Boc-D-Glu(OMe)-OH·DCHA.

A typical synthesis involves the initial esterification of the side-chain carboxyl group of D-glutamic acid, followed by the protection of the α-amine with di-tert-butyl dicarbonate (Boc₂O).[10] The resulting N-protected free acid, which is often an oil, is then dissolved in a suitable solvent and treated with dicyclohexylamine to precipitate the stable, crystalline DCHA salt.

Analytical Verification: A Self-Validating Protocol

To ensure the identity, purity, and integrity of the final product, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system where each method corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all expected protons and their integrations. Key signals include the characteristic 9-proton singlet for the Boc group (~1.4 ppm), the 3-proton singlet for the methyl ester (~3.7 ppm), and signals corresponding to the glutamic acid backbone and the dicyclohexylamine moiety.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reversed-phase column is used to separate the main compound from any starting materials or side-products. Purity is determined by integrating the area of the product peak relative to the total peak area.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the molecule. Under appropriate ionization conditions, one can observe the mass of the parent free acid (Boc-D-Glu(OMe)-OH) and the DCHA cation, confirming the identity of both components of the salt.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-Glu(OMe)-OH·DCHA is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[8]

The Strategic Advantage of the DCHA Salt

Before the amino acid derivative can be coupled to the growing peptide chain, the DCHA salt must be cleaved to generate the free carboxylic acid. This is a critical first step. The salt form prevents premature activation of the carboxyl group during storage.

Step-by-Step Workflow: Integration into an SPPS Cycle

The following workflow outlines the incorporation of a Boc-D-Glu(OMe)-OH unit into a peptide chain anchored to a resin support.

Caption: Workflow for incorporating Boc-D-Glu(OMe)-OH into an SPPS cycle.

Protocol 4.2.1: Liberation of the Free Acid

Causality: The ionic bond of the DCHA salt must be broken to liberate the nucleophilic carboxylate, which can then be activated for coupling. This is achieved by an acid wash, which protonates the carboxylate and forms a water-soluble salt with the dicyclohexylamine, allowing for its removal via liquid-liquid extraction.[2][3]

-

Suspension: Suspend the Boc-D-Glu(OMe)-OH·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]

-

Acidification: Transfer the suspension to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.[3][11] The pH of the aqueous layer should be acidic (pH 2-3).[3] Note: Avoid using hydrochloric acid, as it can form a sparingly soluble dicyclohexylammonium chloride precipitate.[3]

-

Washing: Wash the organic layer with brine to remove residual acid and water.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.[2][3]

Protocol 4.2.2: Boc Deprotection (on Resin)

Causality: This step removes the Boc protecting group from the N-terminus of the peptide chain attached to the solid support, exposing the free amine required for the next coupling reaction. TFA is a strong acid that cleaves the tert-butyl carbocation, which is subsequently scavenged to prevent side reactions.[2]

-

Swell Resin: Swell the peptide-resin in DCM.

-

Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.

-

Washing: Filter the resin and wash thoroughly with DCM, followed by a neutralization wash (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM), and finally with DCM and/or Dimethylformamide (DMF) to prepare for coupling.[2]

Protocol 4.2.3: Peptide Bond Formation (Coupling)

Causality: The liberated free acid (from Protocol 4.2.1) is activated to make the carboxyl carbon more electrophilic, facilitating nucleophilic attack by the free amine on the resin (from Protocol 4.2.2). Coupling agents like Dicyclohexylcarbodiimide (DCC) form a highly reactive O-acylisourea intermediate.[1] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve coupling efficiency.[1]

-

Activation: Dissolve the Boc-D-Glu(OMe)-OH free acid (typically 2-4 equivalents relative to the resin loading) and HOBt (1 equivalent to the amino acid) in DMF or DCM. Add DCC (1 equivalent) and allow the mixture to pre-activate for 10-15 minutes at 0°C.

-

Coupling: Add the activated amino acid solution to the neutralized, washed peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.

-

Washing: Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct. The cycle can now be repeated.

Safety, Handling, and Storage Protocols

Material Hazard Assessment

While specific toxicity data is limited, compounds of this class should be handled with care. Potential health effects include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[12][13] Formation of dust should be avoided.[12]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[12]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling the material.[12]

Long-Term Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[12] For long-term stability, refrigeration (2-8°C) is recommended. The DCHA salt form is stable under these recommended storage conditions.[12]

-

Materials to Avoid: Keep away from strong oxidizing agents and strong acids.[12]

Conclusion: A Strategically Valuable Reagent

Boc-D-Glu(OMe)-OH·DCHA is more than a simple protected amino acid; it is an engineered solution for specific challenges in peptide synthesis. The orthogonal protection scheme allows for precise, stepwise chain elongation, while the D-configuration provides a tool for creating peptides with enhanced biological stability. The dicyclohexylammonium salt form addresses the practical issues of handling, purification, and storage, making it a reliable and efficient building block for researchers in drug discovery and materials science. A thorough understanding of its properties and the rationale behind its handling protocols is essential for leveraging its full potential in the laboratory.

References

- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA.

- Anax Corporation. Safety Data Sheet: Nα-Carbobenzyloxy-Nε-Boc-L-lysine dicyclohexylamine salt.

- Bachem. Conversion of a DCHA salt to the free acid. (2021-08-20).

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec. Safety Data Sheet: Boc-Glu(OMe)-OH.

- Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA.

- Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA.

- Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. (2021-10-20).

- CymitQuimica. CAS 45214-91-3: BOC-GLU(OME)-OH.

- J&K Scientific. Boc-L-glutamic acid g-methyl ester dicyclohexylammonium salt.

- World of Molecules. Synthesis of Step A: N-[(1,1-dimethylethoxy)carbonyl]-L-glutamic acid-5-methyl ester.

- chemBlink. Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt [CAS# 14406-17-8].

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).

- Chem-Impex. Boc-L-glutamic acid γ-methyl ester dicyclohexylammonium salt.

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6 [localpharmaguide.com]

- 6. CAS # 14406-17-8, Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt, Boc-Glu(OMe)-OH DCHA - chemBlink [chemblink.com]

- 7. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. reddit.com [reddit.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

A Technical Guide to the Strategic Role of the Dicyclohexylammonium (DCHA) Salt in the Application of Boc-D-Glu(OMe)-OH

Abstract

In the landscape of peptide synthesis and complex organic chemistry, the physical state and stability of starting materials are paramount. N-α-Boc-D-glutamic acid γ-methyl ester, or Boc-D-Glu(OMe)-OH, is a critical building block for the incorporation of D-glutamic acid residues. However, the free acid form of this reagent can present handling and stability challenges. This technical guide provides an in-depth analysis of the role of the dicyclohexylammonium (DCHA) salt of Boc-D-Glu(OMe)-OH. We will explore the chemical principles behind the formation of this salt, the significant advantages it confers in terms of stability and handling, and the straightforward protocol for its conversion to the active free acid form prior to use in synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this essential reagent.

Introduction: The Challenge of Non-Crystalline Amino Acid Derivatives

N-protected amino acids are the fundamental units in solid-phase and solution-phase peptide synthesis.[1][2] Their chemical integrity and ease of handling are critical for the successful assembly of peptide chains.[3] While many protected amino acids are stable, crystalline solids, a significant number exist as oils, amorphous solids, or are otherwise unstable in their free carboxylic acid form.[4] This is often the case for Boc-D-Glu(OMe)-OH. Such physical properties can lead to difficulties in accurate weighing, purification, and long-term storage, potentially compromising the quality and yield of the final synthetic product.[5][6]

To overcome these challenges, the formation of a salt with a suitable base is a widely adopted strategy.[7] Dicyclohexylamine (DCHA), a sterically hindered and non-hygroscopic secondary amine, is an ideal candidate for this purpose.[5][8] The resulting dicyclohexylammonium (DCHA) salt of the N-protected amino acid is typically a stable, crystalline solid with a sharp melting point, greatly improving its handling and storage characteristics.[8][9]

The Core Function of the DCHA Salt of Boc-D-Glu(OMe)-OH

The primary role of the DCHA salt in the context of Boc-D-Glu(OMe)-OH is to act as a stable, crystalline, and easily handleable precursor to the free acid, which is the reactive species in peptide coupling reactions.[4][10] The production of the DCHA salt is often preferred when the free amino acid is not available in a crystalline form or if the free acid is unstable.[10]

The formation of the salt is a simple acid-base reaction where the acidic carboxylic acid proton of Boc-D-Glu(OMe)-OH is transferred to the basic nitrogen atom of dicyclohexylamine.

The key advantages conferred by the DCHA salt form can be categorized as follows:

-

Enhanced Stability and Shelf-Life: The crystalline lattice structure of the DCHA salt provides greater stability compared to the often amorphous or oily free acid.[5] This crystalline nature makes the compound less susceptible to degradation from environmental factors such as humidity and temperature, ensuring a longer shelf-life.[4][9] The significantly higher melting point of the DCHA salt is a strong indicator of its superior thermal stability.[5]

-

Improved Handling and Weighing: The free-flowing, crystalline powder of the DCHA salt is considerably easier to handle and weigh accurately than a viscous oil or hygroscopic solid.[5] This is crucial for maintaining stoichiometry in chemical reactions.

-

Simplified Purification: In some cases, the formation of the DCHA salt can be a straightforward method for the purification of the N-protected amino acid.[10]

Comparative Properties: Free Acid vs. DCHA Salt

The differences in the physicochemical properties between Boc-D-Glu(OMe)-OH and its DCHA salt are significant and directly impact their application in a laboratory setting.

| Property | Boc-D-Glu(OMe)-OH (Free Acid) | Boc-D-Glu(OMe)-OH • DCHA Salt | Advantage of DCHA Salt |

| Physical State | Often an oil or non-crystalline solid[4][10] | Crystalline solid[5][9] | Ease of handling, weighing, and purification. |

| Stability | Less stable, potentially hygroscopic[4][5] | Highly stable, non-hygroscopic crystalline lattice[5][9] | Extended shelf-life and resistance to degradation. |

| Molecular Weight | 261.3 g/mol [11] | 442.6 g/mol [12] | Higher mass, but the trade-off for stability is significant. |

| Handling | Can be difficult to weigh accurately[5] | Free-flowing powder, easy to handle and weigh[5] | Improved accuracy and precision in reaction setup. |

| Purification | May require chromatographic purification | Can be purified by crystallization[10] | Potentially simpler and more scalable purification. |

Liberation of the Free Acid: A Prerequisite for Synthesis

Before Boc-D-Glu(OMe)-OH can be used in a peptide coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.[10] This is a critical step, as the carboxylate anion of the salt is not reactive towards coupling reagents. The conversion is typically achieved by an acid wash, which protonates the carboxylate and forms a salt with the dicyclohexylamine, partitioning it into an aqueous phase.

Detailed Experimental Protocol for Free Acid Liberation

This protocol is a generalized procedure and may require optimization based on the specific scale and laboratory conditions.

Materials:

-

Boc-D-Glu(OMe)-OH • DCHA Salt

-

Ethyl acetate (or other suitable organic solvent like dichloromethane)[10][13]

-

10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous phosphoric acid[10][13]

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[10][13]

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Suspension: Suspend one part of the Boc-D-Glu(OMe)-OH • DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.[10]

-

Acidification: Add an equal volume of cold (0-4 °C) 10% aqueous KHSO₄ or 10% phosphoric acid solution.[10][13] It is important to avoid using hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride.[10]

-

Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate completely. The lower aqueous phase should have a pH of 2-3.[10]

-

Separation: Drain the lower aqueous layer.

-

Washing: Wash the organic layer two more times with the aqueous acid solution to ensure complete removal of the dicyclohexylamine.[13] Subsequently, wash the organic layer with water until the pH of the aqueous wash is ≥4.[10] A final wash with brine can help to break any emulsions and remove residual water.

-

Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate or magnesium sulfate.[10][13]

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free acid, which will likely be an oil.[7][10] The product should be dried under high vacuum to remove any residual solvent.

Conclusion

The use of the dicyclohexylammonium salt of Boc-D-Glu(OMe)-OH is a strategic choice that addresses the inherent challenges associated with the handling and stability of the free acid form.[4][5] By converting the often oily and less stable free acid into a crystalline, stable, and easily manageable solid, the DCHA salt ensures the quality and reliability of this critical reagent in peptide synthesis and other applications.[9][10] The straightforward and efficient protocol for liberating the free acid immediately prior to use allows researchers to benefit from the superior storage and handling properties of the salt without compromising the reactivity of the amino acid derivative in subsequent synthetic steps. Understanding the role and proper handling of the DCHA salt is essential for any scientist working with this and similar N-protected amino acids.

References

- Technical Support Information Bulletin 1137. Converting Boc-Amino Acid DCHA Salts to Free Acids.

-

Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA. [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- van der Knaap, M. C., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites, 11(7), 448.

-

Aapptec Peptides. Boc-Glu(OMe)-OH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-D-Glu(OMe)-OH.DCHA: Properties, Protocols, and Strategic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. N-α-Boc-D-glutamic acid γ-methyl ester, supplied as a dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA), represents a pivotal building block for this purpose. Its unique configuration—combining a D-enantiomer for enzymatic stability, a temporary N-terminal Boc group for synthesis, and a semi-permanent side-chain methyl ester—offers chemists precise control over peptide architecture. This guide provides a comprehensive overview of its chemical principles, detailed, field-proven protocols for its use, and insights into its strategic deployment in research and drug discovery.

Core Compound Datasheet

A summary of the key quantitative data for Boc-D-Glu(OMe)-OH.DCHA is presented below for rapid reference.

| Property | Value | Source(s) |

| Chemical Name | N-[(1,1-Dimethylethoxy)carbonyl]-D-glutamic acid 5-methyl ester, compound with N-cyclohexylcyclohexanamine (1:1) | [1] |

| Synonyms | Boc-D-Glu(OMe)-OH DCHA, (Tert-Butoxy)Carbonyl D-Glu(OMe)-OH·DCHA | [1][2] |

| CAS Number | 76379-02-7 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₆ · C₁₂H₂₃N | [2] |

| Molecular Weight | 442.6 g/mol | [2][3] |

| Appearance | White to off-white powder | N/A |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

Chemical Rationale and Core Concepts

The utility of this reagent is derived from the specific function of each of its three key components: the Boc protecting group, the γ-methyl ester, and the dicyclohexylamine (DCHA) salt. Understanding the causality behind this molecular design is crucial for its effective application.

The Role of the Boc Protecting Group (N-α-Protection)

The tert-butyloxycarbonyl (Boc) group is a foundational N-terminal protecting group, particularly in the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[3][5] Its primary function is to prevent the alpha-amino group from participating in unwanted polymerization during the activation and coupling of the carboxyl group.

-

Mechanism of Action : The Boc group is stable under the basic and neutral conditions required for peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][6] This acid-lability allows for the selective deprotection of the N-terminus at each cycle of peptide elongation, exposing a new amino group for the subsequent coupling step.

The Significance of the γ-Methyl Ester (Side-Chain Protection)

The side chain of glutamic acid contains a reactive carboxylic acid that must be protected to prevent it from forming amide bonds during peptide synthesis. The methyl ester (OMe) serves as a robust protecting group for this γ-carboxyl function.

-

Orthogonality and Cleavage : The methyl ester is stable to the acidic conditions (e.g., TFA/DCM) used to remove the N-terminal Boc group.[3] This stability is essential for stepwise synthesis. However, it is not typically removed by the very strong acid, such as anhydrous hydrofluoric acid (HF), used in the final cleavage step of a classic Boc/Bzl synthesis. This means the methyl ester often remains on the peptide after it is cleaved from the resin. Deprotection requires a separate, subsequent step—saponification—which involves treatment with a base like sodium hydroxide (NaOH).[3] This two-step cleavage process allows for the synthesis of peptide esters or provides an opportunity for selective side-chain modification post-synthesis.

The Purpose of the Dicyclohexylamine (DCHA) Salt

Many protected amino acids are supplied as dicyclohexylammonium salts. This is not merely for convenience; it serves a distinct chemical purpose.

-

Enhanced Stability and Handling : The formation of a DCHA salt converts the free amino acid, which may be an oil or an amorphous solid, into a stable, crystalline solid.[7] This crystalline nature significantly improves the compound's shelf-life, stability, and ease of handling and weighing in a laboratory setting.

-

Liberation Requirement : Before the amino acid can be used in a peptide coupling reaction, the free acid must be regenerated from the salt. This is a critical prerequisite for activating the carboxyl group for amide bond formation.

Experimental Methodologies

The following protocols provide detailed, step-by-step methodologies for the preparation and use of Boc-D-Glu(OMe)-OH.

Protocol 1: Liberation of the Free Acid from the DCHA Salt

This procedure is essential for preparing the amino acid for subsequent coupling reactions. The use of phosphoric acid is critical, as common alternatives like hydrochloric acid would cause the precipitation of sparingly soluble dicyclohexylammonium chloride, complicating the workup.[7]

-

Boc-D-Glu(OMe)-OH.DCHA

-

Ethyl acetate (EtOAc)

-

10% Phosphoric acid (H₃PO₄) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

-

Suspension : Suspend 1 part by weight of the Boc-D-Glu(OMe)-OH.DCHA salt in 5–10 volume parts of ethyl acetate in a flask or beaker. For acid-labile protecting groups, it is advisable to use solvents pre-chilled to -20°C.[7]

-

Acidification : While stirring, add 10% phosphoric acid solution dropwise until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.

-

pH Check : Check the pH of the lower, aqueous phase using a pH strip. It should be in the range of 2-3 to ensure complete protonation of the carboxylate.[7]

-

Phase Separation : Transfer the mixture to a separatory funnel and separate the lower aqueous phase.

-

Organic Phase Washing :

-

Wash the upper organic phase once with 2 volume parts of 10% phosphoric acid solution.

-

Subsequently, wash the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.[7]

-

-

Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate, filter off the drying agent, and evaporate the solvent to dryness in vacuo using a rotary evaporator. The resulting product, Boc-D-Glu(OMe)-OH, will likely be an oil or a foam.[7]

-

Verification : Confirm the complete removal of dicyclohexylamine by thin-layer chromatography (TLC).

Strategic Applications in Research and Drug Development

The incorporation of Boc-D-Glu(OMe)-OH is a deliberate strategic choice aimed at imparting specific, desirable properties to a synthetic peptide.

-

Enhancing Proteolytic Stability : Natural peptides composed of L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The introduction of D-amino acids, such as D-glutamic acid, creates peptide bonds that are unrecognizable to most proteases, significantly extending the peptide's circulatory half-life.

-

Modulating Receptor Binding and Activity : The stereochemistry of an amino acid residue can dramatically alter the three-dimensional conformation of a peptide. Replacing an L-amino acid with its D-enantiomer can enforce specific turns or secondary structures, which can be used to fine-tune binding affinity and selectivity for a biological target. This is a key strategy in rational drug design for developing potent agonists or antagonists.

-

Synthesis of Peptide Esters : As the methyl ester side-chain protection is not removed under standard Boc-SPPS cleavage conditions, this building block is ideal for the direct synthesis of peptides with a γ-methyl ester on a specific D-glutamic acid residue. These peptide esters can serve as prodrugs, exhibit altered solubility, or act as intermediates for further chemical modification.

References

- BenchChem. (2025). OH and Boc-Glu(OMe)-OH in Peptide Synthesis.

-

ACE Biolabs. (n.d.). Boc-D-Glu(Ome)-OH.DCHA. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Boc-D-Glu(OMe)-OH.DCHA in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-glutamic acid α-methyl ester dicyclohexylammonium salt, hereafter referred to as Boc-D-Glu(OMe)-OH.DCHA. Solubility is a critical parameter in synthetic organic chemistry and drug development, directly impacting reaction kinetics, purification efficiency, and formulation. This document synthesizes known data, explores the physicochemical principles governing the solubility of this protected amino acid, and provides detailed, field-proven protocols for researchers to quantitatively assess its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Synthetic Applications

Boc-D-Glu(OMe)-OH.DCHA is a valuable chiral building block in peptide synthesis and the development of complex molecular architectures.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability under many reaction conditions, while being readily removable under mild acidic conditions.[] The dicyclohexylammonium (DCHA) salt form is specifically utilized to enhance the compound's crystallinity, stability, and handling characteristics, which often translates to improved solubility in organic solvents compared to the free acid.[4]

Understanding the solubility of this reagent is not merely a matter of convenience; it is fundamental to its effective use. Inadequate solubility can lead to poor reaction yields, challenges in monitoring reaction progress, and significant difficulties in purification. This guide is designed to provide researchers with the foundational knowledge and practical methodologies to effectively utilize Boc-D-Glu(OMe)-OH.DCHA in their synthetic endeavors.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value | Source |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-D-glutamic acid α-methyl ester dicyclohexylammonium salt | [5] |

| Synonyms | Boc-D-Glu(OMe)-OH DCHA | [5] |

| CAS Number | 76379-02-7 | [5] |

| Molecular Formula | C₂₃H₄₂N₂O₆ | [6] |

| Molecular Weight | 442.6 g/mol | [5] |

| Appearance | White to off-white solid/powder | [4][7] |

The Molecular Architecture and Its Influence on Solubility

The solubility of Boc-D-Glu(OMe)-OH.DCHA is a direct consequence of the interplay between its constituent functional groups. The overall molecule possesses a balance of polar and non-polar characteristics.

-

Boc Group (tert-Butoxycarbonyl): This bulky, lipophilic group significantly increases the non-polar character of the molecule compared to an unprotected amino acid. This modification is a primary reason for its enhanced solubility in many organic solvents.[]

-

D-Glutamic Acid α-Methyl Ester Core: The glutamic acid backbone contains polar elements, including the carbamate and ester carbonyl groups. The α-methyl ester masks one of the carboxylic acid groups, reducing its polarity and potential for zwitterion formation, which typically decreases organic solvent solubility.[7]

-

Free γ-Carboxylic Acid: The deprotonated carboxylate group is a key site of polarity.

-

Dicyclohexylammonium (DCHA) Cation: The DCHA salt is formed by an ionic interaction between the free γ-carboxylic acid and the basic dicyclohexylamine. This large, hydrophobic cation acts as a counterion, effectively "shielding" the polar carboxylate and contributing significantly to the overall solubility in less polar organic media.[4]

The logical relationship between these components dictates the compound's solubility profile.

Sources

Safeguarding a Critical Building Block: A Technical Guide to the Stability and Storage of Boc-D-Glu(OMe)-OH·DCHA

For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the integrity of starting materials is paramount. The stability of protected amino acids, such as N-α-Boc-D-glutamic acid α-methyl ester dicyclohexylammonium salt (Boc-D-Glu(OMe)-OH·DCHA), directly impacts the success of complex synthetic routes, influencing yield, purity, and the biological activity of the final product. This in-depth technical guide provides a comprehensive overview of the stability profile of Boc-D-Glu(OMe)-OH·DCHA, recommended storage conditions, and the scientific principles underpinning these best practices.

Foundational Chemistry and the Rationale for the DCHA Salt Form

Boc-D-Glu(OMe)-OH·DCHA is a chiral amino acid derivative that serves as a crucial building block in the synthesis of novel peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of classic solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide bond formation. The D-configuration of the glutamic acid residue is often incorporated to enhance metabolic stability in the resulting peptides.

The formation of a dicyclohexylammonium (DCHA) salt is a deliberate strategy to enhance the stability and handling of the protected amino acid.[1] Many free N-protected amino acids are oils or amorphous solids, which can be challenging to purify, weigh accurately, and store. The ionic interaction between the acidic carboxyl group of the Boc-amino acid and the basic dicyclohexylamine results in a crystalline solid with a well-defined melting point. This crystalline structure contributes to greater thermal stability and reduced hygroscopicity compared to the free acid form.[1]

Key Factors Influencing the Stability of Boc-D-Glu(OMe)-OH·DCHA

The chemical integrity of Boc-D-Glu(OMe)-OH·DCHA can be compromised by several factors, primarily moisture, temperature, and pH. Understanding the potential degradation pathways is essential for implementing effective storage and handling protocols.

Hydrolytic Stability

Moisture is a critical adversary to the stability of Boc-D-Glu(OMe)-OH·DCHA. The presence of water can lead to two primary degradation pathways:

-

Hydrolysis of the Methyl Ester: The γ-methyl ester of the glutamic acid side chain is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield Boc-D-Glu-OH. While methyl esters are generally stable under neutral conditions, prolonged exposure to moisture can facilitate this process.

-

Acid-Catalyzed Deprotection of the Boc Group: The Boc group is notoriously labile to acidic conditions.[] Any absorbed moisture, especially in the presence of acidic impurities, can lead to the cleavage of the Boc group, generating the free amine. This is a significant concern as the presence of the unprotected amino acid can lead to unintended side reactions during peptide synthesis.

Thermal Stability

pH Sensitivity

The stability of Boc-D-Glu(OMe)-OH·DCHA is highly pH-dependent .

-

Acidic Conditions (pH < 4): The Boc protecting group is rapidly cleaved under acidic conditions.[] This is the basis for its removal during SPPS. Therefore, exposure to acidic environments during storage and handling must be strictly avoided.

-

Neutral Conditions (pH 6-8): The compound is most stable in a neutral pH range.

-

Basic Conditions (pH > 8): While the Boc group is stable to basic conditions, the methyl ester is susceptible to saponification (base-catalyzed hydrolysis).[3] Furthermore, strong basic conditions can promote racemization at the α-carbon, although this is less of a concern for the solid material.

Photostability

While there is no specific data to suggest that Boc-D-Glu(OMe)-OH·DCHA is particularly sensitive to light, it is a general best practice in chemical storage to protect all complex organic molecules from prolonged exposure to light, especially UV radiation, to prevent potential photochemical degradation.

Potential Degradation Pathways

Beyond simple hydrolysis and deprotection, it is crucial for the discerning scientist to be aware of more subtle degradation pathways that can impact the purity of Boc-D-Glu(OMe)-OH·DCHA.

Pyroglutamate Formation

A significant side reaction for glutamic acid derivatives, particularly during peptide synthesis, is the intramolecular cyclization of the N-terminal glutamic acid to form a pyroglutamyl (pGlu) residue.[4] This can occur under the acidic conditions used for Boc deprotection or during coupling reactions. While this is more of a concern during the synthetic process itself, the potential for low-level cyclization during prolonged or improper storage, especially if the Boc group is prematurely cleaved, cannot be entirely dismissed.

Glutarimide Formation

Another potential intramolecular cyclization can occur, leading to the formation of a glutarimide ring. This side reaction has been observed in solid-phase peptide synthesis involving glutamic acid.[5] The formation of glutarimide is sequence-dependent and can be influenced by the nature of the adjacent amino acid.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for Boc-D-Glu(OMe)-OH·DCHA.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of Boc-D-Glu(OMe)-OH·DCHA, the following storage and handling protocols are strongly recommended. These are based on established best practices for sensitive chemical reagents.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or below.Short-term: 2-8°C. | Minimizes thermal degradation and slows down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and protects from light. |

| Handling | Allow the container to warm to room temperature in a desiccator before opening. Handle in a dry, inert atmosphere (e.g., glove box) if possible. | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to moisture during weighing and aliquoting. |

| Aliquoting | For frequent use, it is advisable to aliquot the material into smaller, single-use vials. | Minimizes the number of times the main stock is exposed to the atmosphere. |

Experimental Protocol for Stability Assessment

For laboratories requiring stringent quality control, a periodic assessment of the stability of Boc-D-Glu(OMe)-OH·DCHA can be performed using the following general protocol.

Materials

-

Boc-D-Glu(OMe)-OH·DCHA sample

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

High-purity water and acetonitrile

-

Analytical balance

Sample Preparation

-

Accurately weigh approximately 10 mg of Boc-D-Glu(OMe)-OH·DCHA into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: 214 nm

-

Injection Volume: 10 µL

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

Data Analysis

-

Integrate the peak corresponding to Boc-D-Glu(OMe)-OH·DCHA.

-

Monitor for the appearance of new peaks that may correspond to degradation products.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

Compare the purity over time for samples stored under different conditions to assess stability.

Workflow for Stability Testing

Caption: A generalized workflow for the stability assessment of Boc-D-Glu(OMe)-OH·DCHA via HPLC.

Conclusion and Best Practices Summary

The chemical integrity of Boc-D-Glu(OMe)-OH·DCHA is best preserved by strict adherence to appropriate storage and handling procedures. The formation of the dicyclohexylammonium salt provides a significant advantage in terms of stability and ease of handling over the free acid form. The primary threats to the stability of this critical reagent are moisture, elevated temperatures, and acidic conditions.

For researchers and drug development professionals, the key takeaways are:

-

Prioritize Cold and Dry Storage: Long-term storage at -20°C under an inert atmosphere is the gold standard.

-

Avoid Contamination: Handle the compound in a manner that minimizes exposure to atmospheric moisture.

-

Understand the Chemistry: Be aware of the potential degradation pathways, including hydrolysis of the methyl ester, acid-catalyzed deprotection of the Boc group, and potential cyclization reactions.

-

Implement Quality Control: For critical applications, periodic purity checks via HPLC are recommended to ensure the integrity of the material.

By implementing these scientifically grounded protocols, the stability of Boc-D-Glu(OMe)-OH·DCHA can be effectively maintained, ensuring its optimal performance in the demanding applications of peptide synthesis and drug discovery.

References

-

Coin, I., et al. (2007). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Molecules, 12(4), 883-897. Available at: [Link]

-

AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Available at: [Link]

-

Urban, J., et al. (2000). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Journal of Peptide Research, 55(3), 224-233. Available at: [Link]

-

Biosyntan GmbH. (n.d.). Side Chain Cyclization. Available at: [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

-

Yanfen Biotech. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

AAPPTEC. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Available at: [Link]

-

Wiley-VCH. (2009). Protection Reactions. In Chemical Synthesis of Peptides. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Boc-D-Glu(OMe)-OH.DCHA: Commercial Availability, Quality Control, and Synthesis Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Key Building Block in Peptide Synthesis

N-tert-Butoxycarbonyl-D-glutamic acid γ-methyl ester dicyclohexylammonium salt, commonly abbreviated as Boc-D-Glu(OMe)-OH.DCHA, is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its structure is purpose-built for the rigorous, stepwise process of solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[1]

-

Boc (tert-Butoxycarbonyl) Group : This moiety serves as a temporary protecting group for the α-amino function. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic and neutral conditions of the coupling step.[][3] This selective removal is the cornerstone of Boc-based SPPS.[1][4]

-

D-Glutamic Acid Core : The "D" configuration signifies that this is the unnatural enantiomer of glutamic acid. The incorporation of D-amino acids is a common strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles.

-

γ-Methyl Ester (OMe) : The side-chain carboxylic acid of the glutamic acid is protected as a methyl ester. This prevents the side chain from participating in unwanted reactions during peptide chain elongation. This ester is stable to the mild acid used for Boc deprotection but can be removed during the final, strong acid cleavage step (e.g., with HF).[5]

-

Dicyclohexylammonium (DCHA) Salt : The free α-carboxylic acid forms a salt with dicyclohexylamine. This is not a trivial feature; the DCHA salt significantly improves the compound's handling characteristics. It typically transforms the often-oily free acid into a stable, crystalline solid, simplifying weighing and storage and enhancing its solubility in organic solvents used for synthesis.[6]

The primary application of this reagent is as a building block for peptides containing a D-glutamic acid residue where the side chain must remain protected until the final cleavage.[6][7]

Chemical Identity:

Quality Control and Technical Specifications: A Prerequisite for Success

In peptide synthesis, the purity of the building blocks is paramount. Contaminants can lead to deletion sequences, capped chains, or difficult-to-remove impurities in the final product. When sourcing Boc-D-Glu(OMe)-OH.DCHA, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is a critical first step.

Key Quality Parameters:

| Parameter | Specification | Rationale & Importance |

| Appearance | White to off-white crystalline powder | A significant deviation in color or form may indicate impurities or degradation. |

| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, separating the target compound from closely related impurities such as the unprotected di-acid or isomeric esters.[6] |

| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, ensuring the correct placement of the Boc, methyl ester, and DCHA groups. |

| Optical Rotation | Specific range (lot-dependent) | This measurement is crucial for confirming the stereochemical integrity of the D-enantiomer. Racemization can lead to diastereomeric impurities in the final peptide. |

| Storage Condition | 2–8 °C, under inert gas | Proper storage is essential to prevent degradation of the acid-labile Boc group and hydrolysis of the methyl ester.[9] |

Commercial Availability and Supplier Selection

Boc-D-Glu(OMe)-OH.DCHA is readily available from a range of chemical suppliers, from large catalog companies to specialized peptide reagent manufacturers. The choice of supplier can impact the quality, consistency, and cost of your research and development efforts.

Representative Commercial Suppliers:

| Supplier | Purity Offered | Scale | Notes |

| AAPPTec | Lot-specific (CoA available) | Research Scale (g) | A specialized peptide synthesis company.[8][11] |

| Chem-Impex | ≥98% (HPLC) | Research to Bulk (g to kg) | Provides detailed specifications, including melting point and optical rotation.[6] |

| BOC Sciences | Custom Synthesis Available | Research to Bulk | Focuses on a wide range of Boc-protected amino acids for various applications.[] |

| Creative Peptides | Research Grade | Research Scale | Offers custom synthesis and GMP manufacturing services.[12] |

| ACE Biolabs | >95% | Small Scale (mg) | Caters to biochemical and life science research. |

| Fisher Scientific | Varies by Manufacturer | Distributor | Distributes products from manufacturers like Advanced ChemTech.[13] |

Disclaimer : This list is not exhaustive. Prices and availability are subject to change. Researchers should always obtain a lot-specific CoA before use.

Below is a logical workflow for selecting a suitable supplier for your specific needs.

Experimental Protocol: Application in Boc-SPPS

The following is a generalized, self-validating protocol for a single coupling cycle using Boc-D-Glu(OMe)-OH.DCHA in manual Boc-based solid-phase peptide synthesis.

Prerequisites:

-

Peptide-resin with a free N-terminal Boc group.

-

Reagents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

-

Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent.

-

Monitoring Reagent: Ninhydrin test solution.

Step-by-Step Coupling Cycle:

-

Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes to ensure full accessibility of the reaction sites.

-

Boc Deprotection :

-

Drain the DMF.

-

Add a solution of 25-50% TFA in DCM to the resin.[14] Agitate for 2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. This two-step process ensures complete removal of the Boc group. The TFA cleaves the Boc group, forming a stable carbocation that is scavenged, leaving the N-terminal amine as a TFA salt.[1]

-

Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove all traces of TFA.

-

-

Neutralization :

-

Treat the resin with a solution of 10% DIPEA in DMF for 5-10 minutes.[14] This step is critical as it deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent nucleophilic attack.[1]

-

Wash the resin thoroughly with DMF (5x) to remove excess DIPEA, which can interfere with the coupling step.

-

-

Amino Acid Activation & Coupling :

-

In a separate vessel, dissolve 3-4 equivalents of Boc-D-Glu(OMe)-OH.DCHA and 3-4 equivalents of HBTU in DMF.

-

Add 6-8 equivalents of DIPEA to the amino acid solution. Allow to pre-activate for 2-5 minutes. The HBTU converts the carboxylic acid into a highly reactive OBt-ester, primed for aminolysis.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring & Washing :

-

Perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates the reaction is complete. A positive result (blue beads) indicates free amines are still present, and the coupling step may need to be repeated.

-

Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

The cyclical nature of this process is fundamental to SPPS, as illustrated in the diagram below.

References

-

Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]

-

Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Boc-D-Glu(OMe)-OH DCHA. AAPPTec. [Link]

-

Boc-D-Glu(Ome)-OH.DCHA. ACE Biolabs. [Link]

-

CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA. Local Pharma Guide. [Link]

-

Boc-Glu(OMe)-OH [45214-91-3]. AAPPTec. [Link]

- L-glutamic acid derivative and synthesis method and application thereof.

-

Synthesis of Peptides. Thieme Chemistry. [Link]

-

Boc-Glu(OcHx)-OH DCHA. AAPPTec. [Link]

-

Boc-D-Glu(OBzl)-OH [35793-73-8]. AAPPTec. [Link]

Sources

- 1. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. peptide.com [peptide.com]

- 9. BOC-D-GLU(OME)-OH | 76379-02-7 [chemicalbook.com]

- 10. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6 [localpharmaguide.com]

- 11. peptide.com [peptide.com]

- 12. Boc-Glu(Ome)-OH·DCHA - Creative Peptides [creative-peptides.com]

- 13. Boc-D-Chg-OH.DCHA, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of Boc-D-Glu(OMe)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the synthesis and purification of N-α-(tert-butoxycarbonyl)-D-glutamic acid γ-methyl ester dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA). This valuable amino acid derivative is a critical building block in the synthesis of complex peptides and pharmaceutical agents. The strategic use of protecting groups and the formation of a dicyclohexylammonium (DCHA) salt are pivotal for ensuring stereochemical integrity, facilitating purification, and improving handling characteristics. This document moves beyond a simple recitation of steps to elucidate the chemical principles and strategic decisions that underpin a successful and reproducible synthesis.

Strategic Overview: A Logic-Driven Approach

The synthesis of Boc-D-Glu(OMe)-OH.DCHA from D-glutamic acid is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity and purity. The overall strategy involves three primary transformations:

-

N-α-Protection: The amino group of D-glutamic acid is protected with the tert-butyloxycarbonyl (Boc) group. This is essential to prevent its participation in subsequent reactions, particularly the esterification of the carboxyl groups. The Boc group is chosen for its stability under the basic and nucleophilic conditions of the subsequent steps and its lability under acidic conditions, which allows for its selective removal when required in peptide synthesis.[1]

-

Regioselective γ-Esterification: The γ-carboxyl group of the Boc-protected D-glutamic acid is selectively esterified to form the methyl ester. This is the most challenging step of the synthesis, as the α- and γ-carboxyl groups have similar reactivities. Achieving high regioselectivity is crucial to avoid the formation of the α-methyl ester and the di-methyl ester byproducts.

-

Purification via DCHA Salt Formation: The crude Boc-D-Glu(OMe)-OH is converted to its dicyclohexylammonium (DCHA) salt. Many N-protected amino acids, particularly those that are oils or difficult to crystallize in their free acid form, can be readily purified as their DCHA salts.[2] Dicyclohexylamine is a bulky, basic amine that forms a stable, crystalline salt with the free α-carboxylic acid, facilitating isolation and purification by recrystallization.[3]

The entire synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for Boc-D-Glu(OMe)-OH.DCHA.

Part 1: Synthesis of Boc-D-Glu(OMe)-OH

Step 1: N-α-Boc Protection of D-Glutamic Acid

The initial step involves the protection of the α-amino group of D-glutamic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is typically carried out in a mixed solvent system, such as dioxane and water, under basic conditions.[4]

Mechanism and Rationale: The base, typically sodium hydroxide or sodium bicarbonate, deprotonates the amino group, increasing its nucleophilicity. The resulting amino anion then attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a tert-butoxycarbonate leaving group yields the N-Boc protected amino acid. The reaction is generally clean and high-yielding.

Caption: N-α-Boc protection of D-Glutamic Acid.

Experimental Protocol: Synthesis of Boc-D-Glu-OH

-

To a stirred solution of D-glutamic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2 equivalents) and stir until the amino acid is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with a non-polar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold, dilute solution of a non-oxidizing acid such as citric acid or potassium bisulfate.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-D-Glu-OH, which may be an oil or a solid.

Step 2: Selective γ-Methyl Esterification

The regioselective esterification of the γ-carboxyl group of Boc-D-Glu-OH is a critical step that dictates the overall efficiency of the synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity. One effective approach involves the formation of an internal anhydride followed by regioselective opening with methanol.

Mechanism and Rationale: Treatment of Boc-D-Glu-OH with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or acetic anhydride, can lead to the formation of a cyclic anhydride. The five-membered ring of the α-carboxyl group is generally more strained and thus more susceptible to nucleophilic attack than the six-membered ring that would be formed from the γ-carboxyl group. However, in the case of glutamic acid derivatives, a five-membered pyroglutamate can also form. A more controlled approach is the selective activation of the γ-carboxyl group. It has been reported that the esterification of L-glutamic acid with benzyl alcohol is greatly promoted by CuCl₂, with high selectivity for the gamma-benzyl ester.[5] This principle can be adapted for methyl ester formation. Another approach is the reaction with diazomethane, although its hazardous nature often makes it less desirable for large-scale synthesis.[6] A practical method involves the reaction with a methylating agent like methyl iodide in the presence of a base such as potassium bicarbonate in a polar aprotic solvent.

Experimental Protocol: Synthesis of Boc-D-Glu(OMe)-OH

-

Dissolve Boc-D-Glu-OH (1 equivalent) in a suitable solvent such as DMF or acetone.

-

Add potassium bicarbonate (1.1 equivalents) and stir the suspension for 30 minutes.

-

Add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to give the crude Boc-D-Glu(OMe)-OH, which is often an oil.

Part 2: Purification by DCHA Salt Formation and Crystallization

The final step involves the purification of the crude Boc-D-Glu(OMe)-OH by converting it into its dicyclohexylammonium (DCHA) salt. This process leverages the ability of the bulky DCHA to form a stable, crystalline lattice with the N-protected amino acid, allowing for effective purification through recrystallization.[2]

Mechanism and Rationale: Dicyclohexylamine is a secondary amine that acts as a base, deprotonating the free α-carboxylic acid of Boc-D-Glu(OMe)-OH to form an ammonium carboxylate salt. The ionic nature and the steric bulk of the DCHA cation facilitate the formation of a well-ordered crystal lattice, leading to the precipitation of the salt from a suitable solvent system. Impurities, such as the diester byproduct which lacks a free carboxylic acid, remain in the solution.

Caption: Purification via DCHA salt formation and crystallization.

Experimental Protocol: Formation and Purification of Boc-D-Glu(OMe)-OH.DCHA

-

Dissolve the crude Boc-D-Glu(OMe)-OH in a suitable solvent, such as diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexane.

-

Cool the solution in an ice bath.

-

Slowly add dicyclohexylamine (1 equivalent) with stirring.

-

A white precipitate of the DCHA salt should form. Continue stirring in the cold for 1-2 hours to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash it with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any soluble impurities.

-

The crude salt can be further purified by recrystallization. Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the final product, Boc-D-Glu(OMe)-OH.DCHA, should be confirmed by a battery of analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₃H₄₂N₂O₆ |

| Molecular Weight | 442.59 g/mol [7] |

| Melting Point | A sharp melting point is indicative of high purity. |

| Optical Rotation | A specific rotation should be measured and compared to literature values for the D-enantiomer. |

| ¹H NMR | The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the protons of the glutamic acid backbone, and the protons of the dicyclohexylammonium cation. A ¹H NMR spectrum of the related compound Boc-Glu(OBzl)-OH DCHA can be used as a reference for the peak assignments of the Boc and DCHA moieties.[8] |

| FTIR | The spectrum should exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the carbamate and the ester, and the C-O stretching vibrations.[9] |

| Purity (HPLC) | Typically >98% |

Conclusion

The synthesis of Boc-D-Glu(OMe)-OH.DCHA is a well-established yet nuanced process that requires careful execution of each step to ensure high yield and purity. The strategic application of the Boc protecting group and the use of dicyclohexylamine for purification are key to the successful preparation of this important building block for peptide synthesis and drug discovery. By understanding the underlying chemical principles, researchers can troubleshoot and optimize this synthesis to meet the stringent quality requirements of their applications.

References

-

ResearchGate. FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Available at: [Link].

- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.

-

Patsnap. Crystallization method of Boc-amino acid - Eureka. Available at: [Link].

-

ResearchGate. High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting | Request PDF. Available at: [Link].

-

ResearchGate. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link].

-

RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link].

-

Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6. Available at: [Link].

-

Aapptec Peptides. Technical Support Information Bulletin 1137. Available at: [Link].

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. Available at: [Link].

-

RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link].

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link].

-

Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA. Available at: [Link].

-

University of Wisconsin-Eau Claire. FTIR Analysis of Protein Structure. Available at: [Link].

-

PubMed. The conformational analysis of peptides using Fourier transform IR spectroscopy. Available at: [Link].

-

ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... Available at: [Link].

- Google Patents. L-glutamic acid derivative and synthesis method and application thereof.

-

Journal of the American Chemical Society. Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Available at: [Link].

-

Aapptec Peptides. Boc-D-Glu(OBzl)-OH [35793-73-8]. Available at: [Link].

-

ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry. Available at: [Link].

-

Beilstein Journals. Synthesis of nonracemic hydroxyglutamic acids. Available at: [Link].

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000148). Available at: [Link].

-

MDPI. A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. Available at: [Link].

-

PMC. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of Boc-anhydride [en.highfine.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6 [localpharmaguide.com]

- 8. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-D-Glu(OMe)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for N-α-(tert-Butoxycarbonyl)-D-glutamic acid α-methyl ester dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA). As a crucial intermediate in peptide synthesis and drug development, unequivocal structural confirmation is paramount. This document serves as a detailed reference for the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy.

Introduction: The Role of Boc-D-Glu(OMe)-OH.DCHA in Synthetic Chemistry

Boc-D-Glu(OMe)-OH.DCHA is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amine, while the methyl ester protects the γ-carboxyl group of the glutamic acid side chain. The dicyclohexylamine (DCHA) salt formation facilitates the isolation and purification of the compound as a stable, crystalline solid.

The precise characterization of this molecule is critical to ensure its purity and structural integrity before its incorporation into larger, more complex molecules. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular structure at the atomic level.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra for Boc-D-Glu(OMe)-OH.DCHA.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound, as it effectively solubilizes the molecule and has well-separated residual solvent peaks. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, though chemical shifts will vary.

-

Concentration: A sample concentration of 10-20 mg/mL is typically sufficient for obtaining good quality spectra.

-

Procedure:

-

Accurately weigh approximately 10 mg of Boc-D-Glu(OMe)-OH.DCHA.

-

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

2.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512 to 2048 scans are often necessary due to the low natural abundance of ¹³C.

-

The following workflow diagram illustrates the key steps in the NMR data acquisition process.

Caption: Key proton environments in the Boc-D-Glu(OMe)-OH.DCHA molecule.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~174-176 | COOH (Carboxylate) |

| ~172-174 | CO (Ester) |

| ~155-157 | CO (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~53-55 | α-CH (Glu) |

| ~52 | OCH₃ |

| ~52 | CH (DCHA) |

| ~30-32 | γ-CH₂ (Glu) |

| ~30-32 | CH₂ (DCHA) |

| ~28 | C(CH₃)₃ (Boc) |

| ~27-29 | β-CH₂ (Glu) |

| ~25 | CH₂ (DCHA) |

| ~24 | CH₂ (DCHA) |

Interpretation:

-

Carbonyl Carbons: The three carbonyl carbons are the most deshielded, appearing between 155 and 176 ppm. The carboxylate carbon of the DCHA salt is typically the most downfield, followed by the ester and then the Boc carbonyls. [1]* Boc Group: The quaternary carbon of the Boc group is found around 80 ppm, and the methyl carbons are at approximately 28 ppm.

-

Glutamic Acid Backbone: The α-carbon is observed around 54 ppm. The γ- and β-methylene carbons appear in the aliphatic region, with the γ-carbon being slightly more deshielded due to the adjacent ester.

-

Methyl Ester: The methyl carbon of the ester is typically found around 52 ppm.

-